Asciminib Asciminib Asciminib is a tyrosine kinase inhibitor (TKI) used in the treatment of chronic-phase Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML). More specifically, it is an inhibitor of the ABL1 kinase activity of the BCR-ABL1 fusion protein which serves as a driver of CML proliferation in most patients with the disease. It has also shown benefit in Ph+ CML with the T315I mutation, which produces a mutant BCR-ABL1 which is typically treatment-resistant as compared to wild-type BCR-ABL1. Existing inhibitors of ABL compete at the ATP binding sites of these proteins and can be classified into those that target the active conformation of the kinase domain ([dasatinib], [bosutinib]) and those that target the inactive kinase domain ([imatinib], [nilotinib], [ponatinib]). Asciminib is unique in that it acts as an allosteric inhibitor, binding at the myristoyl pocket of the BCR-ABL1 protein and locking it into an inactive conformation. Asciminib received FDA approval on October 29, 2021 (Scemblix, Novartis AG).
Asciminib is a tyrosine kinase inhibitor that specifically targets myristoyl pocket of ABL1 and is used to treat refractory forms of Philadelphia chromosome positive chronic myelocytic leukemia. Serum aminotransferase elevations occur in a proportion of patients treated with asciminib, but episodes of clinically apparent liver injury with jaundice have not been reported with its use.
Asciminib is an orally bioavailable, allosteric Bcr-Abl1 tyrosine kinase inhibitor, with antineoplastic activity. Upon administration, asciminib targets and binds to the myristoyl pocket of the Bcr-Abl1 fusion protein at a location that is distinct from the ATP-binding domain, thereby inhibiting the activity of both wild-type Bcr-Abl and certain mutation forms, including the T315I mutation. This binding results in the inhibition of Bcr-Abl1-mediated proliferation and enhanced apoptosis of Philadelphia chromosome-positive (Ph+) hematological malignancies. The Bcr-Abl1 fusion protein tyrosine kinase is an abnormal enzyme produced by leukemia cells that contain the Philadelphia chromosome.
See also: Asciminib Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 1492952-76-7
VCID: VC0519473
InChI: InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
SMILES: C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Molecular Formula: C20H18ClF2N5O3
Molecular Weight: 449.8 g/mol

Asciminib

CAS No.: 1492952-76-7

Cat. No.: VC0519473

Molecular Formula: C20H18ClF2N5O3

Molecular Weight: 449.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Asciminib - 1492952-76-7

Specification

CAS No. 1492952-76-7
Molecular Formula C20H18ClF2N5O3
Molecular Weight 449.8 g/mol
IUPAC Name N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1
Standard InChI Key VOVZXURTCKPRDQ-CQSZACIVSA-N
Isomeric SMILES C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
SMILES C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Canonical SMILES C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4
Appearance Solid powder

Introduction

Mechanism of Action

Asciminib operates through a fundamentally different mechanism compared to existing TKIs, which has significant implications for both efficacy and resistance patterns. Traditional TKIs for CML can be divided into those targeting the active conformation of the kinase domain (such as dasatinib and bosutinib) and those targeting the inactive conformation (including imatinib, nilotinib, and ponatinib) .

STAMP Inhibition

Asciminib functions as a Specifically Targeting the ABL Myristoyl Pocket (STAMP) inhibitor . Rather than competing at the ATP binding site like conventional TKIs, asciminib binds to the myristoyl pocket of the ABL1 portion of the BCR-ABL1 fusion protein . This unique binding locks the protein into an inactive conformation, preventing its oncogenic activity and the subsequent downstream signaling that drives leukemia progression .

The allosteric inhibition mechanism allows asciminib to maintain activity against forms of BCR-ABL1 carrying mutations known to confer resistance to ATP-binding site-targeting TKIs . This includes activity against the challenging T315I mutation, which typically renders most available TKIs ineffective .

Target Specificity

Asciminib demonstrates high specificity for its target, the Tyrosine-protein kinase ABL1, acting as both an inhibitor and allosteric modulator of this protein in humans . This targeted approach contributes to its efficacy profile while potentially limiting off-target effects that might contribute to adverse reactions.

Pharmacokinetic Properties

The pharmacokinetic profile of asciminib has been extensively studied, providing important insights for clinical application. Understanding these properties is essential for optimal dosing strategies and predicting potential drug interactions.

Distribution and Steady-State Concentrations

The pharmacokinetic parameters of asciminib vary according to dosing regimens. The following table summarizes the steady-state pharmacokinetic parameters at different dosing regimens:

Dosing RegimenPatient PopulationSteady-State Cmax (ng/mL)Steady-State AUCtau (ng·h/mL)
80 mg once dailyStandard indication1,78115,112
40 mg twice dailyStandard indication7935,262
200 mg twice dailyT315I mutation5,64237,547

Table 1: Steady-state pharmacokinetic parameters of asciminib at different dosing regimens

Metabolism and Elimination

Asciminib displays a slightly greater than dose-proportional increase in exposure, with no time-dependent changes in pharmacokinetics observed following repeated dosing . This predictable profile facilitates long-term dosing strategies. The drug demonstrates manageable drug-drug interaction risk, which is important for patients who may be on multiple medications .

Clinical Development and Efficacy

Asciminib has undergone rigorous clinical testing to establish its safety and efficacy profiles. Two pivotal clinical trials have provided the primary evidence supporting its approval for different patient populations.

T315I Mutation Study

For patients with the challenging T315I mutation, efficacy was evaluated in the CABL001X2101 trial (NCT02081378), a multicenter, open-label clinical study . This trial assessed asciminib in 45 patients with Ph+ CML in chronic phase with the T315I mutation who received asciminib 200 mg twice daily .

The efficacy results were promising:

  • MMR achieved by 24 weeks in 42% of patients (19/45, 95% CI: 28% to 58%)

  • MMR achieved by 96 weeks in 49% of patients (22/45, 95% CI: 34% to 64%)

  • Median duration of treatment was 108 weeks (range: 2 to 215 weeks)

These results demonstrated significant clinical benefit in a patient population with limited treatment options, supporting the approval of asciminib for this specific indication.

FDA Approval and Indications

Approval Process and Designations

On October 29, 2021, the Food and Drug Administration granted accelerated approval to asciminib for two specific indications . The review process utilized the Real-Time Oncology Review (RTOR) pilot program, which streamlined data submission prior to the filing of the entire clinical application, and the Assessment Aid, a voluntary submission from the applicant to facilitate the FDA's assessment . This approach allowed the FDA to approve the application 4 months ahead of the goal date .

The application received multiple special designations, including:

  • Priority review

  • Breakthrough therapy designation

  • Fast track designation

  • Orphan drug designation

These designations highlight the significant potential of asciminib to address unmet medical needs in CML treatment.

Approved Indications

Asciminib is FDA-approved for:

  • Patients with Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML) in chronic phase (CP), previously treated with two or more tyrosine kinase inhibitors (TKIs)

  • Adult patients with Ph+ CML in CP with the T315I mutation

These approvals position asciminib as an important option for patients who have exhausted standard therapies or harbor mutations that render conventional treatments ineffective.

Dosing and Administration

The recommended dosing of asciminib varies based on the specific indication and patient characteristics. Proper administration is crucial to ensure optimal efficacy while minimizing adverse effects.

Standard Dosing Recommendations

For patients with Ph+ CML in chronic phase who have been previously treated with two or more TKIs, the recommended dose is either:

  • 80 mg taken orally once daily at approximately the same time each day, or

  • 40 mg taken orally twice daily at approximately 12-hour intervals

For patients with Ph+ CML in chronic phase with the T315I mutation, the recommended dose is:

  • 200 mg taken orally twice daily at approximately 12-hour intervals

Administration Considerations

Asciminib should be administered in a fasted state, as food intake can significantly reduce drug exposure . This is particularly important with high-fat meals, which have been shown to have the most substantial impact on absorption . Consistent administration with respect to food intake and timing is important to maintain stable drug levels.

Special Populations and Considerations

Impact of Patient Factors on Pharmacokinetics

No clinically significant impact of body weight, age, sex, race, and hepatic or renal impairment on the pharmacokinetics of asciminib has been observed . Consequently, no dose adjustments are typically needed based on these factors . This simplifies prescribing decisions for diverse patient populations.

Drug Interactions

Future Directions and Research

Asciminib continues to be investigated across multiple treatment lines of CML . Its unique mechanism of action presents opportunities for combination therapies and expanded indications. Ongoing research may further define its role in the treatment algorithm for CML and potentially other malignancies where the target pathway is relevant.

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